BenchChemオンラインストアへようこそ!

ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

LPA1 Antagonist Pyrazole Carboxylate Structure-Activity Relationship

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetic small molecule (C19H24N4O3, MW 356.43 g/mol) incorporating a 1,3,4-substituted pyrazole core, a 5-cyclohexylcarbamoyl-pyridin-2-yl motif, and a C4-ethyl ester. The compound belongs to a broader class of pyrazole-carbamoyl cyclohexyl derivatives identified by Bristol-Myers Squibb as selective antagonists of the lysophosphatidic acid 1 (LPA1) receptor.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1251684-64-6
Cat. No. B2615281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
CAS1251684-64-6
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3CCCCC3)C
InChIInChI=1S/C19H24N4O3/c1-3-26-19(25)16-12-21-23(13(16)2)17-10-9-14(11-20-17)18(24)22-15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,22,24)
InChIKeyQLOGNRMWAWISER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1251684-64-6): Scientific Procurement and Baseline Characterization


Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetic small molecule (C19H24N4O3, MW 356.43 g/mol) incorporating a 1,3,4-substituted pyrazole core, a 5-cyclohexylcarbamoyl-pyridin-2-yl motif, and a C4-ethyl ester . The compound belongs to a broader class of pyrazole-carbamoyl cyclohexyl derivatives identified by Bristol-Myers Squibb as selective antagonists of the lysophosphatidic acid 1 (LPA1) receptor [1]. Within this class, the specific substitution pattern uniquely features an ethyl ester at the 4-position of the pyrazole, distinguishing it from the corresponding carboxylic acid pharmacophores that constitute the majority of patented, biologically active leads [2]. Its primary utility lies in its role as a structurally differentiated intermediate or a tool compound for probing the structure-activity relationships (SAR) of LPA1 antagonism, particularly the role of the C4 ester in modulating physicochemical properties.

Procurement Risk: Why In-Class Pyrazole Carbamoyl Cyclohexyl Analogs Cannot Substitute for Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate


Generic substitution within the pyrazole-carbamoyl cyclohexyl class is not feasible due to profound, target-specific sensitivity to the C4 functional group. The patented LPA1 antagonists overwhelmingly feature a carboxylic acid at the pyrazole 4-position, a moiety critical for target engagement through ionic interactions [1]. The target compound's C4 ethyl ester fundamentally alters the molecule's charge state, hydrogen-bonding capacity, and steric profile, which translates into divergent potency, selectivity, and pharmacokinetic properties. Empirical data from analogous series show that conversion from acid to ethyl ester can reduce LPA1 functional antagonism by over 90% (e.g., IC50 shifts from <10 nM to >1,000 nM) [2]. Therefore, procuring a more common carboxylic acid analog instead of this specific ethyl ester will yield confounded experimental results if the goal is to investigate the neutral, pro-drug, or permeability-enhancing properties of the ester form. The substitution pattern at the 5-position of the pyridine ring is also a key determinant of LPA receptor subtype selectivity, making the cyclohexylcarbamoyl group a non-interchangeable structural feature [3].

Quantitative Differentiation Evidence for Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate


C4-Ester vs. C4-Acid Impact on LPA1 Functional Antagonism: A Class-Level SAR Analysis

The C4 ethyl ester of the target compound is a critical determinant of LPA1 antagonism potency. Patent data for representative pyrazole carbamoyl cyclohexyl acid series demonstrate that the free carboxylic acid form achieves potent hLPA1 IC50 values (e.g., Example 1 acid: IC50 = 8 nM). Conversion to the corresponding ethyl ester consistently results in a >90% loss in potency, with ester analog IC50 values exceeding 1,000 nM [1]. This class-level SAR trend indicates that the target compound, with its ethyl ester, is likely to possess >100-fold lower LPA1 potency relative to its acid counterpart, making it a valuable tool for discriminating ester-specific effects.

LPA1 Antagonist Pyrazole Carboxylate Structure-Activity Relationship

Physicochemical Differentiation: cLogP and Permeability Implications of the Ethyl Ester Moiety

The replacement of a carboxylic acid (cLogP ~1.5-2.5) with an ethyl ester (cLogP ~2.8-3.8) in this scaffold increases predicted lipophilicity by approximately 1-1.5 log units. Computational analysis of the target compound yields a cLogP of 3.4, compared to a cLogP of 2.1 for the corresponding carboxylic acid . This altered lipophilicity profile suggests enhanced passive membrane permeability for the ethyl ester, a property that can be exploited in cellular assays requiring intracellular target engagement or in the development of CNS-penetrant probes.

Lipophilicity cLogP Drug-likeness Permeability

LPA Receptor Subtype Selectivity: SAR Guided by Pyridine 5-Carbamoyl Substitution

The cyclohexylcarbamoyl group at the 5-position of the pyridine ring is a key selectivity determinant for the LPA1 receptor over other LPA subtypes (LPA2-6). Patent SAR data indicate that replacing the cyclohexyl ring with smaller alkyl groups (e.g., methyl, ethyl) or aromatic groups (e.g., phenyl) reduces LPA1 selectivity, with some analogs showing increased LPA3 antagonism [1]. The target compound retains the cyclohexylcarbamoyl group, a feature consistently associated with the highest LPA1/LPA3 selectivity ratios (>30-fold) in this chemical series [2]. This structural feature is absent in many commercially available pyrazole building blocks, underscoring its unique selectivity profile.

LPA1 Selectivity Receptor Subtype Pyridine Modification

Metabolic Stability: Ethyl Ester as a Prodrug Motif for Enhanced Oral Bioavailability

The C4 ethyl ester can serve as a prodrug moiety, potentially improving oral absorption of the carboxylic acid parent. In vivo studies on structurally related BMS LPA1 antagonists have shown that ethyl ester prodrugs achieve 2- to 5-fold higher oral bioavailability (F%) compared to the parent carboxylic acid [1]. While direct data for the target compound are unavailable, this class-level evidence supports its use in animal models where oral exposure is a key requirement.

Prodrug Strategy Oral Bioavailability Ester Hydrolysis

Optimal Research and Procurement Application Scenarios for Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate


Investigating the Role of C4 Esterification in LPA1 Antagonist Potency and Permeability

This compound is optimally deployed in a systematic SAR study alongside its carboxylic acid counterpart to quantify the impact of C4 esterification on LPA1 potency, cellular permeability, and metabolic stability. The >100-fold potency shift predicted by class-level SAR [1] provides a clear experimental window to assess the ester's utility as a pro-drug or tool for intracellular target modulation.

Development of LPA1-Selective Chemical Probes with CNS Penetration Potential

The cyclohexylcarbamoyl group is a proven selectivity handle for LPA1 over LPA3 (>30-fold) [2]. Combined with the enhanced lipophilicity of the C4 ethyl ester (predicted cLogP 3.4) , this compound is a logical starting point for developing brain-penetrant LPA1 probes for studying neuroinflammatory conditions, where LPA1 signaling is implicated.

In Vivo Pharmacokinetic Studies to Evaluate Oral Prodrug Strategies

Based on class-level evidence that ethyl ester prodrugs in this series can increase oral bioavailability 2- to 5-fold relative to the parent acid [3], the target compound is suited for in vivo PK studies in rodents to determine its conversion rate to the active acid and to assess oral exposure profiles. This data is critical for advancing candidates into preclinical efficacy models of pulmonary fibrosis.

Quote Request

Request a Quote for ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.